1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate is a complex organic compound primarily known as Dapagliflozin propanediol monohydrate. It is classified as a sodium-glucose co-transporter-2 inhibitor, which is utilized in the treatment of type 2 diabetes. This compound is notable for its role in regulating blood glucose levels by preventing glucose reabsorption in the kidneys.
The synthesis of Dapagliflozin typically involves multi-step organic reactions that include the formation of the oxane ring and the introduction of various functional groups. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification and analysis .
The molecular structure of Dapagliflozin features a complex arrangement with multiple chiral centers. The stereochemistry is crucial for its biological activity. The structural formula can be represented as follows:
Dapagliflozin undergoes several chemical reactions that are essential for its function as a drug:
Stability studies reveal that Dapagliflozin maintains integrity under controlled conditions but shows varying degrees of degradation under extreme pH or oxidative environments.
Dapagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the renal proximal tubules. This inhibition reduces glucose reabsorption back into the bloodstream, leading to increased glucose excretion through urine.
The mechanism involves:
Dapagliflozin appears as a white to off-white solid or crystalline powder. Its solubility varies depending on the solvent used.
Key chemical properties include:
Dapagliflozin is primarily used in scientific research and clinical settings for:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5